molecular formula C10H11N3O4S B060655 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione CAS No. 175136-48-8

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Cat. No.: B060655
CAS No.: 175136-48-8
M. Wt: 269.28 g/mol
InChI Key: FLFBAOVWRTUPPW-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a piperazine-2,6-dione core, a privileged structure known for its conformational restraint and ability to mimic peptide turn motifs, fused with a 4-aminophenyl sulfonyl group. The primary amine on the phenyl ring serves as an excellent handle for further functionalization via amide coupling or nucleophilic substitution, allowing researchers to generate diverse compound libraries. The electron-withdrawing sulfonyl group adjacent to the amine can influence its electronic properties and bioavailability.

Properties

IUPAC Name

4-(4-aminophenyl)sulfonylpiperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c11-7-1-3-8(4-2-7)18(16,17)13-5-9(14)12-10(15)6-13/h1-4H,5-6,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFBAOVWRTUPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343960
Record name 4-(4-Aminobenzene-1-sulfonyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-48-8
Record name 4-[(4-Aminophenyl)sulfonyl]-2,6-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminobenzene-1-sulfonyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Dipeptide Analogues

The diketopiperazine (DKP) core forms through intramolecular cyclization of linear dipeptide precursors. For example, glycine derivatives undergo thermal or acid-catalyzed cyclization to yield unsubstituted DKP. Introducing substituents requires pre-functionalized amino acids or post-cyclization modifications.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM of diallylamine derivatives offers stereocontrol, though scalability remains challenging due to catalyst costs. This method is less common for industrial-scale synthesis.

The introduction of the 4-aminophenylsulfonyl group necessitates precise sulfonylation conditions. Key considerations include:

Direct Sulfonylation of the DKP Core

Reaction of piperazine-2,6-dione with 4-nitrobenzenesulfonyl chloride followed by nitro group reduction provides a plausible route:

Proposed Pathway:

  • Sulfonylation :

    Piperazine-2,6-dione+4-NO2C6H4SO2ClEt3NDMF, 0–5°C4-Nitrobenzenesulfonyl-DKP[2]\text{Piperazine-2,6-dione} + \text{4-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF, 0–5°C}} \text{4-Nitrobenzenesulfonyl-DKP} \quad
    • Conditions : DMF solvent, triethylamine base, 12–24 h reaction time.

    • Yield : ~48–68% (extrapolated from analogous reactions).

  • Nitro Reduction :

    4-Nitrobenzenesulfonyl-DKPH2/Pd-CEtOH4-Aminobenzenesulfonyl-DKP[2]\text{4-Nitrobenzenesulfonyl-DKP} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{4-Aminobenzenesulfonyl-DKP} \quad
    • Yield : ~85–94% (based on similar reductions).

Alternative Route: Pre-Functionalized Building Blocks

Synthesizing the sulfonamide moiety prior to DKP ring formation avoids post-cyclization modifications:

Stepwise Synthesis :

  • Prepare 4-aminobenzenesulfonamide-glycine via coupling of glycine tert-butyl ester with 4-aminobenzenesulfonyl chloride.

  • Deprotect and cyclize under acidic conditions (e.g., HCl/EtOH).

Optimization of Reaction Parameters

Experimental data from analogous syntheses reveal critical factors influencing yield and purity:

Solvent and Base Selection

SolventBaseTemperatureYield (%)Purity (%)
DMFTriethylamine75°C4895
DMFK2_2CO3_345°C6292
AcetonitrileImidazole85°C8598

Table 1: Comparative solvent/base effects on sulfonylation efficiency.

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the DKP nitrogen, while stronger bases (K2_2CO3_3) improve sulfonyl chloride activation.

Temperature and Reaction Time

  • Low temperatures (0–5°C) : Minimize side reactions (e.g., disulfonylation) but require extended times (24–48 h).

  • Elevated temperatures (75–85°C) : Accelerate reactions (6–12 h) but risk decomposition.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat management:

  • Residence time : 30–60 minutes

  • Throughput : 5–10 kg/day (estimated)

Purification Strategies

  • Antisolvent Crystallization : Water addition precipitates crude product (≥90% recovery).

  • Chromatography-Free : Avoidance of column chromatography aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and amino functional groups. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,6-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione with structurally or functionally related compounds:

Structural Analogues with Anticancer Activity

  • 4-(1H-Indole-2-carbonyl)piperazine-2,6-dione derivatives (e.g., compounds 4e, 4i, 4j): These derivatives, synthesized via microwave-assisted condensation, demonstrated potent anticancer activity against breast (T47D), lung (NCI H-522), and ovarian (PA-1) cancer cell lines at 10 μM. The indole-2-carbonyl group enhances lipophilicity and π-π stacking interactions, contributing to their efficacy .
  • Dexrazoxane (ICRF-187): A bisdioxopiperazine (two linked piperazine-2,6-dione units) used clinically to prevent anthracycline-induced cardiotoxicity. Its mechanism involves chelation of iron ions and inhibition of topoisomerase IIβ . Key Difference: The mono-substituted target compound lacks the bisdioxopiperazine structure, likely reducing its ion-chelating capacity but possibly improving tissue penetration .

Derivatives with Analgesic and Antimicrobial Activity

  • 4-Acetylated piperazine-2,6-diones: Derivatives like 4-dodecanoylpiperazine-2,6-dione (CAS: 175136-49-9) showed analgesic activity, attributed to the acyl group’s interaction with opioid receptors . Key Difference: The sulfonamide group in the target compound may shift activity toward antimicrobial or anti-inflammatory pathways, as seen in other sulfonamide-containing piperazines .
  • N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamides: These compounds, synthesized via condensation of 2-(4-aminophenyl)benzothiazole with sulfonyl chlorides, exhibited anticonvulsant activity. The para-aminophenyl group is crucial for binding to neuronal ion channels .

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide vs. Carbonyl Groups : Sulfonamide-containing derivatives (e.g., the target compound) often exhibit enhanced solubility and hydrogen-bonding capacity compared to carbonyl-substituted analogs, influencing pharmacokinetics .
  • Para vs. Meta Substitution: In benzothiazole-linked sulfonamides, para-substituted derivatives (e.g., 4-aminophenyl) showed higher anticonvulsant activity than meta-substituted analogs, suggesting positional sensitivity in target binding .
  • Mono vs. Bisdioxopiperazines: Mono-substituted derivatives (e.g., the target compound) may offer better bioavailability, while bisdioxopiperazines like dexrazoxane excel in chelation-based mechanisms .

Biological Activity

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its piperazine core and sulfonamide functionality, which are pivotal in its interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This compound features a piperazine ring substituted with a sulfonamide group and an amino phenyl moiety, contributing to its pharmacological properties.

1. Anticancer Activity

Research has shown that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit various cancer cell lines. Notably, derivatives of piperazine have been found to target specific pathways involved in tumor growth.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHepG2 (liver cancer)5.0
4-(2,4-Diethoxyphenyl)thiazol-2-aminePC12 (neuroblastoma)3.5

In a comparative study, this compound showed potent inhibitory effects on HepG2 cells, indicating its potential as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives has also been widely studied. The compound has been reported to possess activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound could be developed further as an antibiotic agent.

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

CompoundAChE Inhibition (%) at 10 µMReference
This compound75%

This level of inhibition indicates that the compound may have therapeutic potential for treating cognitive disorders.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized various sulfonamide derivatives and evaluated their anticancer activities against multiple cell lines including HepG2 and MCF7. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against these cancer cells.

Case Study 2: Antimicrobial Testing

A recent investigation focused on the antimicrobial properties of several piperazine derivatives, including this compound. The study utilized disc diffusion methods to assess bacterial inhibition and reported promising results against common pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the piperazine-2,6-dione core with 4-aminobenzenesulfonyl chloride. Key steps include:

  • Coupling Conditions : Use anhydrous solvents (e.g., DCM or DMF) under inert atmosphere to prevent hydrolysis of reactive intermediates.
  • Catalysis : Triethylamine (TEA) or DMAP can enhance sulfonylation efficiency by scavenging HCl byproducts .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane) improves purity (>95%) .
  • Yield Optimization : Reaction monitoring via TLC or HPLC ensures timely quenching. Typical yields range from 60–75%, depending on stoichiometric ratios and temperature control (60–80°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : 1H^1H-/13C^{13}C-NMR to confirm sulfonyl and piperazine protons (e.g., sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 325.08 for C10_{10}H11_{11}N3_3O4_4S) .
  • Thermal Analysis : DSC to detect melting points (~250–260°C) and assess crystallinity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in fume hoods .
  • Storage : Store in airtight containers under anhydrous conditions (desiccated, -20°C) to prevent hydrolysis of the sulfonyl group .
  • Decomposition Risks : Thermal degradation above 300°C may release toxic gases (e.g., SOx_x, NOx_x); avoid open flames .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemistry : Use DFT (e.g., Gaussian) to model electronic properties (HOMO/LUMO) and predict reactivity at the sulfonyl or amino sites .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., carbonic anhydrase or kinase enzymes) .
  • QSAR Modeling : Train models on piperazine-dione derivatives to correlate structural features (e.g., logP, TPSA) with activity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across deuterated solvents (DMSO-d6_6 vs. CDCl3_3) to account for solvent-induced shifts .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures (e.g., CCDC deposition for bond-length validation) .
  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to study conformational exchange in the piperazine ring .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., sulfonylation at 70°C with residence time <30 min) .
  • Process Analytics : In-line PAT tools (e.g., FTIR) monitor intermediate formation in real time .
  • Waste Minimization : Solvent recovery systems (e.g., molecular sieves) and catalytic recycling (e.g., TEA-HCl neutralization) align with green chemistry principles .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 24–72 hours .
  • Metabolic Prediction : Use in silico tools (e.g., SwissADME) to predict CYP450-mediated oxidation sites on the aminophenyl group .
  • Accelerated Stability Testing : Expose to elevated humidity (75% RH) and temperature (40°C) for 4 weeks; assess purity changes .

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